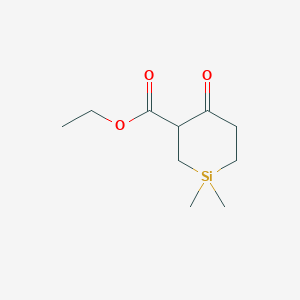![molecular formula C7H12N2O B12945986 (3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B12945986.png)
(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one is a heterocyclic compound with a unique structure that includes a pyrrolo[3,4-c]pyridine ring system. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a diester-based compound in a superabsorbent polymer to minimize deterioration of the physical properties of the polymer . Another approach includes the cyclization of pyrrolopyrazine derivatives through various methods such as cyclization, ring annulation, and cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile or electrophile used.
科学的研究の応用
(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of (3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or receptors, modulation of signaling pathways, and alteration of cellular processes. The specific molecular targets and pathways involved depend on the particular application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to (3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one include other heterocyclic compounds such as pyridine, pyrrole, and pyrazole derivatives . These compounds share structural similarities and may exhibit similar chemical and biological properties.
Uniqueness
What sets this compound apart is its specific ring structure and stereochemistry, which can confer unique reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
(3aS,7aR)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[3,4-c]pyridin-6-one |
InChI |
InChI=1S/C7H12N2O/c10-7-1-5-2-8-3-6(5)4-9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1 |
InChIキー |
QEQOYWOBYRWYNB-WDSKDSINSA-N |
異性体SMILES |
C1[C@H]2CNC[C@H]2CNC1=O |
正規SMILES |
C1C2CNCC2CNC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



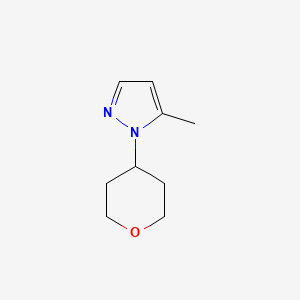
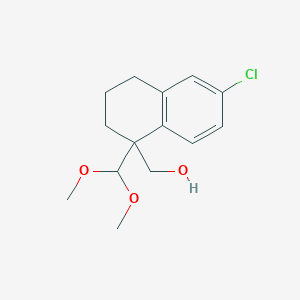
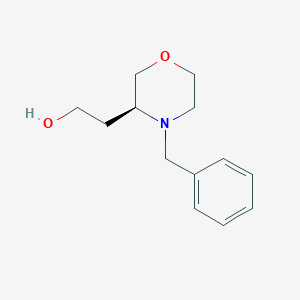
![1H,1'H-[4,4'-Biimidazole]-5,5'-diol](/img/structure/B12945924.png)
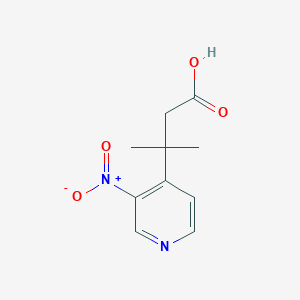
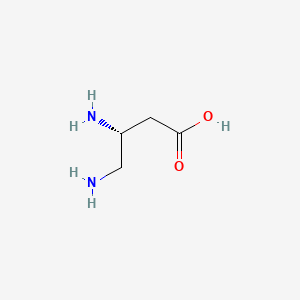
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12945944.png)
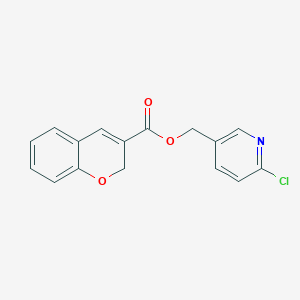
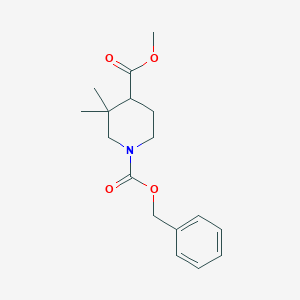
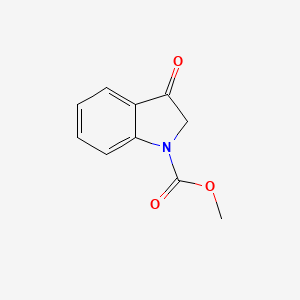
![Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride](/img/structure/B12945978.png)
